molecular formula C2H4Cl2S2 B6305770 Chloro[(chloromethyl)disulfanyl]methane CAS No. 18994-69-9

Chloro[(chloromethyl)disulfanyl]methane

Cat. No.: B6305770
CAS No.: 18994-69-9
M. Wt: 163.1 g/mol
InChI Key: AVIJCTKPQJGONY-UHFFFAOYSA-N
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Description

Chloro[(chloromethyl)disulfanyl]methane is an organosulfur compound characterized by the presence of a chloromethyl group attached to a disulfanyl (disulfide) linkage

Properties

IUPAC Name

chloro-(chloromethyldisulfanyl)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2S2/c3-1-5-6-2-4/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIJCTKPQJGONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SSCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517097
Record name Chloro[(chloromethyl)disulfanyl]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18994-69-9
Record name Chloro[(chloromethyl)disulfanyl]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro[(chloromethyl)disulfanyl]methane can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl ether with sulfur compounds under controlled conditions. For instance, the reaction of chloromethyl methyl ether with disulfides in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Chloro[(chloromethyl)disulfanyl]methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro[(chloromethyl)disulfanyl]methane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Chloro[(chloromethyl)disulfanyl]methane involves its reactivity with nucleophiles, particularly thiol groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including biochemical assays and drug design .

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether: Used as an alkylating agent in organic synthesis.

    Chloromethyl dimethylsilane: Utilized in the synthesis of organosilicon compounds.

    Chloromethyl chlorosulfate: Employed in chloromethylation reactions

Uniqueness

Chloro[(chloromethyl)disulfanyl]methane is unique due to its disulfide linkage, which imparts distinct chemical properties compared to other chloromethyl compounds. This linkage allows for specific reactivity patterns, making it valuable in applications requiring selective modification of thiol-containing molecules .

Biological Activity

Chloro[(chloromethyl)disulfanyl]methane, with the chemical formula C2_2H4_4Cl2_2S2_2, is an organosulfur compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its effects and applications.

This compound can be synthesized through various methods, typically involving the reaction of chloromethyl sulfides with sulfur compounds. The compound features a disulfide linkage, which is critical for its biological activities. Its structure includes two sulfur atoms connected by a disulfide bond, contributing to its reactivity and interaction with biological systems.

Biological Activity

Mechanisms of Action

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The disulfide bond can participate in redox reactions, influencing cellular signaling pathways and potentially altering protein function.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It may disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death.
  • Cytotoxicity : Research indicates that this compound can induce apoptosis in certain cancer cell lines. The mechanism may involve oxidative stress and the activation of caspase pathways, leading to programmed cell death.
  • Inflammatory Response Modulation : There is evidence that this compound can modulate inflammatory responses by affecting the production of pro-inflammatory cytokines. This could have implications for diseases characterized by chronic inflammation.

Case Study 1: Antimicrobial Effectiveness

In a study conducted on various bacterial strains, this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating a potent antimicrobial effect.

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments were performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values of 40 µM for MCF-7 and 30 µM for A549 cells after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
CytotoxicityInduces apoptosis in cancer cells
Inflammation ModulationReduces pro-inflammatory cytokines

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